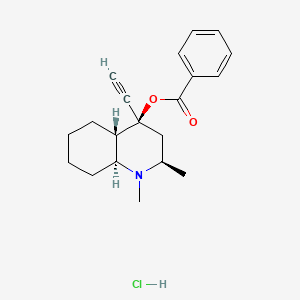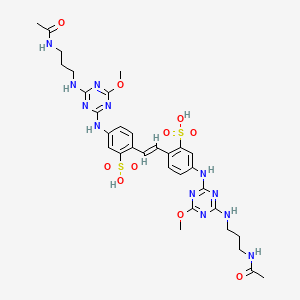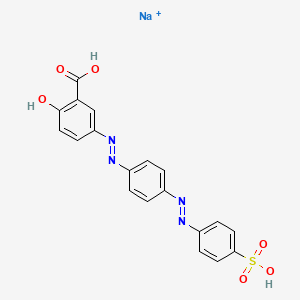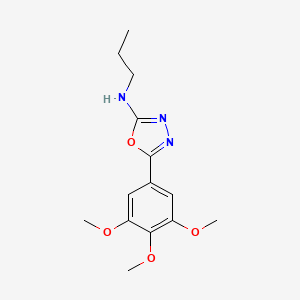
1,3,4-Oxadiazol-2-amine, N-propyl-5-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazol-2-amine, N-propyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of aryl hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate . Another approach involves the use of amidoximes and amides under high-temperature conditions .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazol-2-amine derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazol-2-amine, N-propyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce corresponding amines .
Applications De Recherche Scientifique
1,3,4-Oxadiazol-2-amine, N-propyl-5-(3,4,5-trimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antiproliferative activity against various cancer cell lines.
Medicine: Potential therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as acetylcholinesterase inhibitors, interacting with the catalytic active site and peripheral anionic site of the enzyme . Other derivatives may inhibit tubulin polymerization, affecting cell division and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol
Uniqueness
1,3,4-Oxadiazol-2-amine, N-propyl-5-(3,4,5-trimethoxyphenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trimethoxyphenyl group enhances its potential as a therapeutic agent by improving its interaction with biological targets .
Propriétés
Numéro CAS |
83805-43-0 |
|---|---|
Formule moléculaire |
C14H19N3O4 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
N-propyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H19N3O4/c1-5-6-15-14-17-16-13(21-14)9-7-10(18-2)12(20-4)11(8-9)19-3/h7-8H,5-6H2,1-4H3,(H,15,17) |
Clé InChI |
CTTNVTBSOIWYPP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



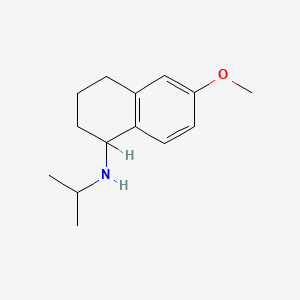

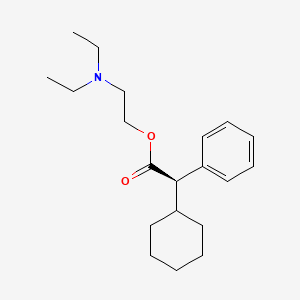
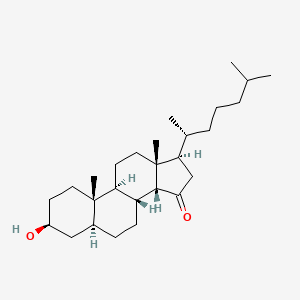
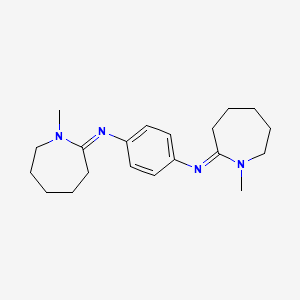
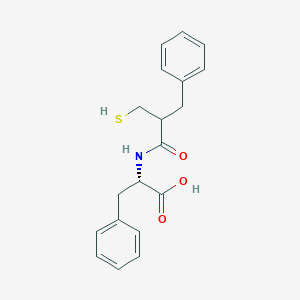
![9-(2-chlorophenyl)-3-methyl-N-morpholin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12721371.png)

